Decyl(iodomethyl)dimethylsilane
Description
Decyl(iodomethyl)dimethylsilane is an organosilicon compound characterized by a silicon atom bonded to a decyl chain (C₁₀H₂₁), an iodomethyl group (CH₂I), and two methyl groups (CH₃). Organosilicon compounds are widely studied for their versatility in organic synthesis, material science, and biomedical applications due to their tunable hydrophobicity, thermal stability, and reactivity .
Properties
CAS No. |
78935-09-8 |
|---|---|
Molecular Formula |
C13H29ISi |
Molecular Weight |
340.36 g/mol |
IUPAC Name |
decyl-(iodomethyl)-dimethylsilane |
InChI |
InChI=1S/C13H29ISi/c1-4-5-6-7-8-9-10-11-12-15(2,3)13-14/h4-13H2,1-3H3 |
InChI Key |
HFGUSBAZCMLWCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[Si](C)(C)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Decyl(iodomethyl)dimethylsilane typically involves the reaction of decylsilane with iodomethane under specific conditions. One common method is the nucleophilic substitution reaction where the decylsilane reacts with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Decyl(iodomethyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, leading to the formation of different organosilicon compounds.
Reduction Reactions: The compound can be reduced to form decyl(dimethyl)silane.
Oxidation Reactions: Oxidation of the silicon atom can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like THF or dimethylformamide (DMF).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products:
Substitution: Formation of various organosilicon derivatives.
Reduction: Formation of decyl(dimethyl)silane.
Oxidation: Formation of silanols or siloxanes.
Scientific Research Applications
Decyl(iodomethyl)dimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules to enhance their stability and bioavailability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its reactivity and ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of Decyl(iodomethyl)dimethylsilane involves its ability to undergo nucleophilic substitution reactions, where the iodomethyl group is replaced by other nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the iodine atom, which makes the carbon-silicon bond more susceptible to nucleophilic attack. The compound can also interact with various molecular targets, including organic and inorganic substrates, through the formation of covalent bonds.
Comparison with Similar Compounds
Structural and Molecular Comparison
The following table compares Decyl(iodomethyl)dimethylsilane with structurally related silanes:
Key Observations :
- Iodomethyl vs. Chloro Substituents : The iodide group in this compound is more polarizable and reactive than chloro analogs, favoring nucleophilic substitution reactions (e.g., in cross-coupling or alkylation processes) .
- Aromatic vs.
Reactivity Insights :
- The iodomethyl group in this compound is expected to undergo faster substitution reactions compared to chloro or methoxy analogs due to the weaker C–I bond .
- Steric hindrance in Decyl(triphenyl)silane limits its reactivity, whereas dimethyl substituents in 3v and 3w allow for higher synthetic versatility .
Stability and Toxicity Considerations
- Iodide vs. Chloride Stability : Iodo compounds are prone to photodecomposition, requiring dark storage, whereas chloro analogs (e.g., Chloro(decyl)dimethylsilane) are more stable .
- Toxicity : Decyl chains generally exhibit low acute toxicity, but iodomethyl groups may pose risks due to iodine release under physiological conditions .
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